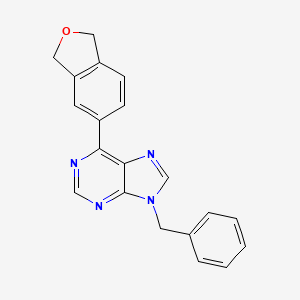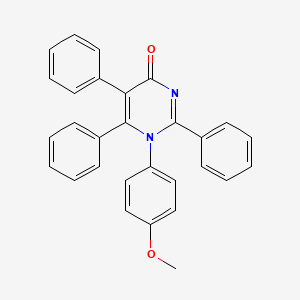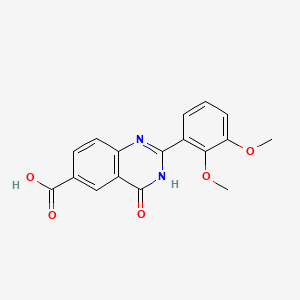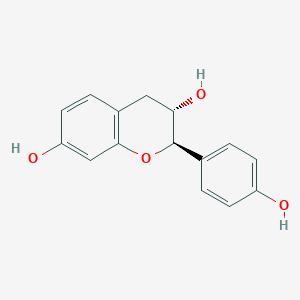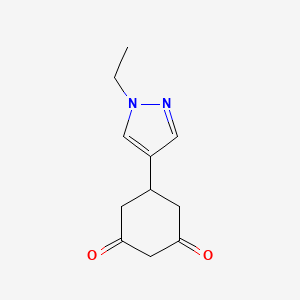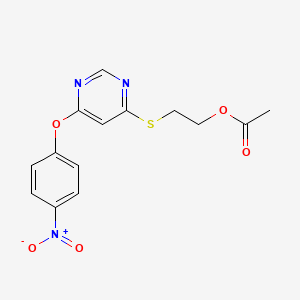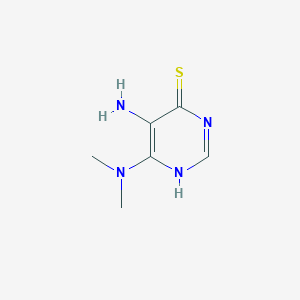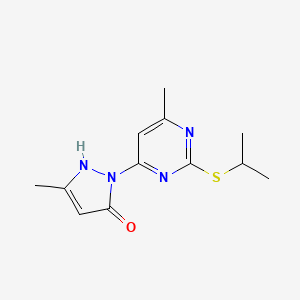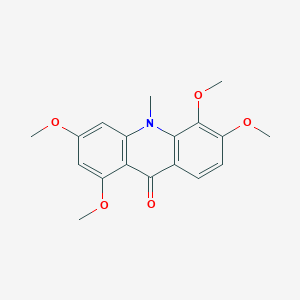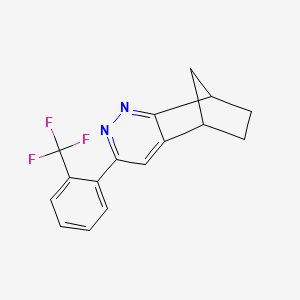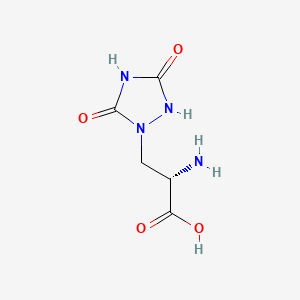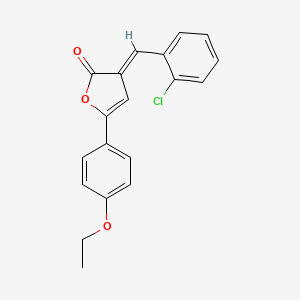
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one typically involves the condensation of 2-chlorobenzaldehyde with 4-ethoxyacetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the furanone ring. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity.
化学反応の分析
Types of Reactions
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Sodium methoxide or other nucleophiles in polar solvents
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Corresponding alcohols
Substitution: Substituted benzylidene derivatives
科学的研究の応用
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules and influence biological pathways.
類似化合物との比較
Similar Compounds
3-(2-Chlorobenzylidene)-5-phenylfuran-2(3H)-one: Lacks the ethoxy group, which may affect its chemical properties and applications.
3-(2-Bromobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
3-(2-Chlorobenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one: Contains a methoxy group instead of an ethoxy group, which may alter its solubility and interactions with other molecules.
Uniqueness
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one is unique due to the presence of both the chlorobenzylidene and ethoxyphenyl groups
特性
分子式 |
C19H15ClO3 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
(3E)-3-[(2-chlorophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
InChI |
InChI=1S/C19H15ClO3/c1-2-22-16-9-7-13(8-10-16)18-12-15(19(21)23-18)11-14-5-3-4-6-17(14)20/h3-12H,2H2,1H3/b15-11+ |
InChIキー |
SJUMKHSTZANKEF-RVDMUPIBSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3Cl)/C(=O)O2 |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


